molecular formula C31H35NO2 B14400045 2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 87686-90-6

2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14400045
CAS No.: 87686-90-6
M. Wt: 453.6 g/mol
InChI Key: XTBAJBJKBZKXSQ-UHFFFAOYSA-N
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Description

2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique structural properties This compound is part of the biphenyl family, which is characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps:

    Acylation Reaction: The initial step involves the acylation of biphenyl with pentanoyl chloride in the presence of aluminum chloride to form 4-pentanoylbiphenyl.

    Reduction: The 4-pentanoylbiphenyl is then reduced using hydrazine hydrate and potassium hydroxide to yield 4-pentylbiphenyl.

    Bromination: Bromine is added to the biphenyl to introduce a bromine atom at the desired position.

    Cyanation: The brominated biphenyl is then treated with copper(I) cyanide in dimethylformamide (DMF) to replace the bromine atom with a cyano group.

    Esterification: Finally, the cyano-substituted biphenyl undergoes esterification with 4-hexylphenol to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano and carboxylate groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal technology.

    4-Cyano-4’-hexylbiphenyl: Similar structure but with a hexyl group instead of a pentyl group.

    4-Cyano-4’-octylbiphenyl: Contains an octyl group, offering different physical properties.

Uniqueness

2-Cyano-4-hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate stands out due to its combination of cyano and carboxylate groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as in advanced materials and pharmaceuticals.

Properties

CAS No.

87686-90-6

Molecular Formula

C31H35NO2

Molecular Weight

453.6 g/mol

IUPAC Name

(2-cyano-4-hexylphenyl) 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C31H35NO2/c1-3-5-7-9-11-25-14-21-30(29(22-25)23-32)34-31(33)28-19-17-27(18-20-28)26-15-12-24(13-16-26)10-8-6-4-2/h12-22H,3-11H2,1-2H3

InChI Key

XTBAJBJKBZKXSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)C#N

Origin of Product

United States

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